(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-5-(pyridine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound “(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-5-(pyridine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one” is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the pyrrolo[3,4-d][1,3]oxazole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyridine-3-carbonyl group: This step may involve a coupling reaction using a pyridine derivative.
Attachment of the morpholin-4-ylpropyl group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of nitrogen and oxygen atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under suitable conditions to modify its functional groups.
Substitution: The morpholin-4-ylpropyl and pyridine-3-carbonyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could lead to partially or fully reduced products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-5-(pyridine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: A similar compound with slight modifications in the functional groups.
This compound: Another analog with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-5-(pyridine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c23-17(14-3-1-4-19-11-14)21-12-15-16(13-21)26-18(24)22(15)6-2-5-20-7-9-25-10-8-20/h1,3-4,11,15-16H,2,5-10,12-13H2/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERTYGFWODGGMJ-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C3CN(CC3OC2=O)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2[C@H]3CN(C[C@H]3OC2=O)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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